4-(Benzyloxy)-N1-methylbenzene-1,2-diamine
Overview
Description
4-(Benzyloxy)-N1-methylbenzene-1,2-diamine is an organic compound that features a benzene ring substituted with a benzyloxy group and a methylated diamine group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to changes at the molecular level .
Mode of Action
The exact mode of action of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine is not fully understood. It’s proposed that it may interact with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to observable effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds have shown varied bioavailability, influenced by factors such as absorption rate, distribution within the body, metabolism rate, and excretion .
Result of Action
It’s proposed that the compound may lead to changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine typically involves the reaction of 4-(benzyloxy)benzaldehyde with N1-methylbenzene-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-(Benzyloxy)-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzylideneamine
- 4-(Benzyloxy)-2-hydroxybenzylideneaminophenol
Comparison: 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-N-methyl-4-phenylmethoxybenzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,16H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBUDQOANFRAOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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